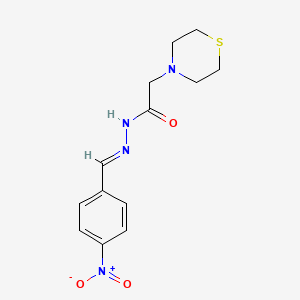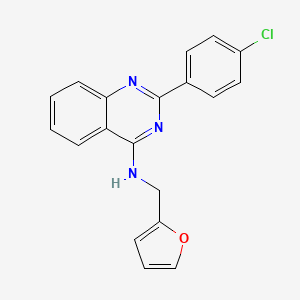
2-(4-chlorophenyl)-N-(2-furylmethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including structures closely related to 2-(4-chlorophenyl)-N-(2-furylmethyl)-4-quinazolinamine, involves complex organic reactions. One notable method includes the condensation of N-acyl anthranilic acids with primary aromatic amines in the presence of phosphorus trichloride, highlighting the intricate steps involved in creating these compounds (Seshavataram & Subba Rao, 1977).
Molecular Structure Analysis
The analysis of the molecular structure of quinazoline derivatives through DFT and TD-DFT/PCM calculations sheds light on the optimized molecular structure, spectroscopic characterization, and electronic properties. This approach allows for a deep understanding of the molecular configuration and the impact of substituents on the compound's properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical behavior of quinazoline derivatives, including reactions with other chemical entities and the resulting properties, is a vital area of study. For example, the synthesis and characterization of various quinazoline compounds involve reactions that yield derivatives with potential biological activities, highlighting the reactivity and versatility of this chemical scaffold (Yan, Huang, & Zhang, 2013).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Studies on isomeric quinazoline compounds reveal how molecular arrangements affect physical properties, such as hydrogen bonding and pi-stacking interactions, which influence the compound's stability and solubility (Low et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are fundamental aspects of quinazoline derivatives. Research into the synthesis and bioactivity of 4-arylamino-6,7-dimethoxyl quinazoline derivatives, for instance, demonstrates the exploration of these compounds' chemical properties and their implications for pharmaceutical applications (Bao-lin, 2011).
Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
Quinazoline derivatives, such as AG-1478, have shown promising in vitro and in vivo antiproliferative activity due to their potent tyrosine kinase inhibition properties. AG-1478's UV-Vis absorption spectra and molecular structure, including its conformers AG-1478B and AG-1478A, have been extensively studied to understand its bioactivity and interaction with biological targets. These studies are crucial for determining the compound's distribution and interactions within biological systems, which could lead to the development of new therapeutic agents (Khattab et al., 2016).
AMPA Receptor Antagonism
Another application of quinazoline derivatives involves the synthesis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones to explore the structure-activity relationship for AMPA receptor inhibition. These compounds, which include a variety of two-atom tethers, have shown differential activities that could be rationalized based on the positioning of the 2-fluorophenyl ring relative to the quinazolin-4-one ring. This research contributes to the identification of new AMPA receptor antagonists, highlighting the therapeutic potential of quinazoline derivatives in neurological conditions (Chenard et al., 2001).
Optical and Nonlinear Optical Properties
Quinazoline derivatives have also been evaluated for their electrochemical, photophysical, and second-order nonlinear optical properties. Chromophores bearing electron-acceptor and electron-donor units based on quinazoline structures have been designed, showing significant luminescence in both solution and solid states. Their optical properties make them candidates for applications in materials science, particularly in the development of new luminescent materials (Moshkina et al., 2020).
Anticancer Activity
The synthesis and bioactivity evaluation of 4-arylamino-6,7-dimethoxyl quinazoline derivatives have demonstrated that some of these compounds possess anti-cancer activity against various cell lines. This suggests the potential of quinazoline derivatives in the development of new anticancer therapies, highlighting their importance in medicinal chemistry research (Li Bao-lin, 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-9-7-13(8-10-14)18-22-17-6-2-1-5-16(17)19(23-18)21-12-15-4-3-11-24-15/h1-11H,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZUIDLXVGQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)
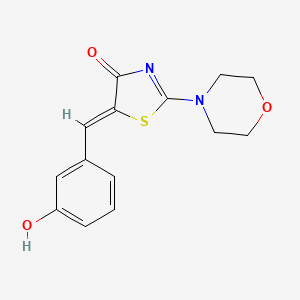
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5564439.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5564447.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)
![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)
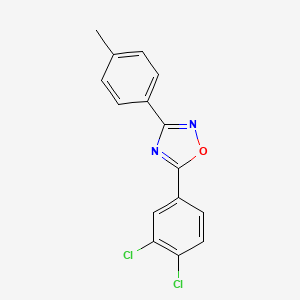
![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
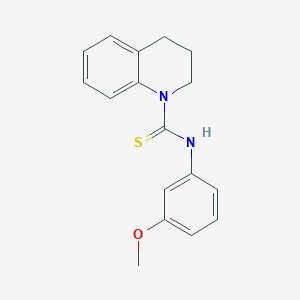
![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)
![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)
![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)
